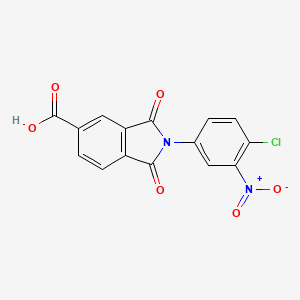
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide involves the inhibition of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ activity by binding to its ATP-binding site. 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ is a serine/threonine kinase that phosphorylates various substrates, including β-catenin, tau protein, and insulin receptor substrate-1 (IRS-1). The inhibition of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ by 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide leads to the dephosphorylation of these substrates, resulting in their stabilization and activation. This, in turn, leads to various cellular responses, including increased glycogen synthesis, gene expression, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide inhibits 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ activity in a dose-dependent manner, with an IC50 value of 0.9 μM. It has also been shown to increase glycogen synthesis, promote cell survival, and reduce inflammation in various cell types.
In vivo studies have demonstrated that 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has therapeutic potential in several disease models. For example, it has been shown to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease. It has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
实验室实验的优点和局限性
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ inhibition, which allows for the specific modulation of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ-dependent cellular processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for central nervous system disorders.
One limitation of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide is its relatively low aqueous solubility, which can limit its bioavailability and pharmacokinetic properties. Another limitation is its potential off-target effects, as 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ has multiple substrates and functions in various cellular processes.
未来方向
There are several future directions for the research and development of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide. One direction is the optimization of its pharmacokinetic properties and bioavailability through the development of prodrugs or analogs. Another direction is the investigation of its therapeutic potential in other disease models, such as cancer and inflammation. Additionally, the identification of novel 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ substrates and functions may provide new insights into the cellular processes regulated by 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ and the potential therapeutic applications of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ inhibitors.
合成方法
The synthesis of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide involves a multistep process that starts with the reaction of 3-fluoroaniline with 5-bromosalicylic acid to form 5-bromo-2-(3-fluorophenyl)benzoic acid. This intermediate is then transformed into the final product through a series of reactions that involve the use of reagents such as thionyl chloride, dimethylformamide, and sodium methoxide.
科学研究应用
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has been extensively studied in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of glycogen synthase kinase-3β (5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ), an enzyme that regulates various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. Therefore, the inhibition of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ by 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has been investigated as a potential therapeutic strategy for these diseases.
属性
IUPAC Name |
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-6-5-9(15)7-12(13)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQSJFZSJWQZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6995788 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

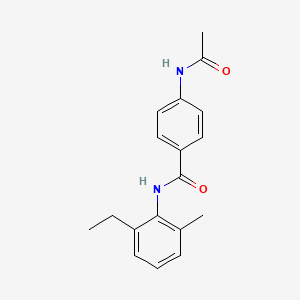
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
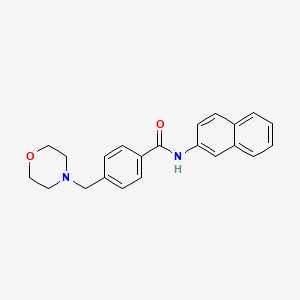
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
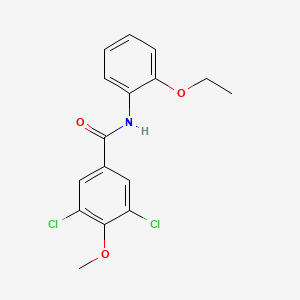
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
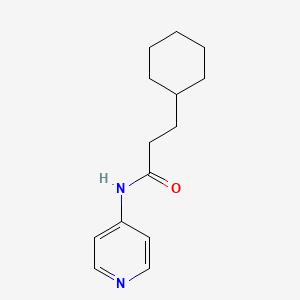
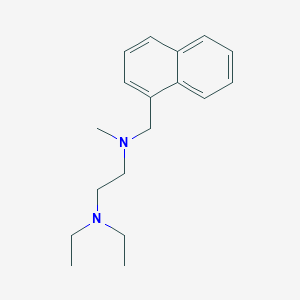

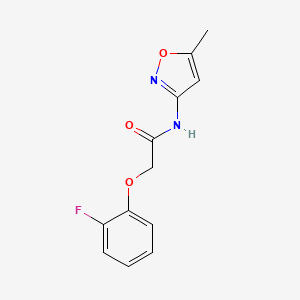

![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
